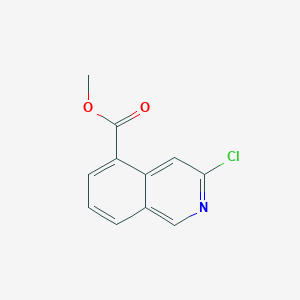

Methyl 3-chloroisoquinoline-5-carboxylate

Übersicht

Beschreibung

“Methyl 3-chloroisoquinoline-5-carboxylate” is a chemical compound with the molecular formula C11H8ClNO2 . It has a molecular weight of 221.64 . The compound is solid in physical form .

Synthesis Analysis

The synthesis of “this compound” involves the reaction of 3-chloroisoquinoline-5-carboxylic acid with thionyl chloride in methanol . The reaction is carried out at 65°C and the product is purified by silica gel chromatography .Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H8ClNO2/c1-15-11(14)8-4-2-3-7-6-13-10(12)5-9(7)8/h2-6H,1H3 . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis

“this compound” can undergo further reactions. For instance, it can react with tris(dibenzylideneacetone)dipalladium(0), lithium hexamethyldisilazane, and CyJohnPhos in tetrahydrofuran at 65°C . This reaction is followed by treatment with hydrogen chloride at room temperature .Physical And Chemical Properties Analysis

“this compound” is a solid compound . It is stored in a refrigerator . The boiling point and other specific physical and chemical properties are not mentioned in the retrieved sources .Wissenschaftliche Forschungsanwendungen

Catalytic Applications

- The cobalt carbonyl-catalyzed hydromethoxycarbonylation of butadiene uses isoquinoline, showing that it can serve as an effective solvent to produce various esters, including methyl 3-pentenoate. This process highlights isoquinoline's utility in enhancing yield and ease of separation in catalytic reactions (Matsuda, 1973).

Synthesis of Analogues and Derivatives

- Isoquinolines have been used to synthesize analogues of known pharmaceutical compounds. For example, an isoquinoline analogue of the reverse transcriptase inhibitor Nevirapine has been synthesized, demonstrating isoquinoline's potential in creating novel therapeutic agents (Bakke & Říha, 2001).

- Novel 2-chloroquinolin-4-pyrimidine carboxylate derivatives have been synthesized using ultrasound-promoted reactions, showcasing isoquinolines' role in developing potential antibacterial agents (Balaji et al., 2013).

Analytical and Spectrometric Studies

- Mass spectrometric studies of substituted isoquinolines have provided insights into their behavior as drug candidates, highlighting their significance in clinical, forensic, or doping control analysis (Thevis et al., 2008).

- Isoquinoline derivatives have been used to understand unusual mass spectrometric dissociation pathways, aiding in the characterization of structurally related compounds (Beuck et al., 2009).

Biological Activity and Drug Development

- Methyl(ethyl) hexahydroquinoline derivatives have been synthesized and screened for myorelaxant and potassium channel opening activities, highlighting the potential of isoquinoline derivatives in medical applications (Gündüz et al., 2008).

- Methylation studies of quinoline derivatives have revealed potential inhibitors of Hepatitis B Virus replication, indicating isoquinoline's importance in antiviral drug development (Kovalenko et al., 2020).

Safety and Hazards

Eigenschaften

IUPAC Name |

methyl 3-chloroisoquinoline-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2/c1-15-11(14)8-4-2-3-7-6-13-10(12)5-9(7)8/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQMJCGZZCAZVDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC2=CN=C(C=C21)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(Pyridin-3-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B2776223.png)

![3'-(3,4-Dimethylphenyl)-1-[(2-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2776224.png)

![4-[5-[(3-Aminophenoxy)methyl]-1H-1,2,4-triazol-3-yl]phenol](/img/structure/B2776226.png)

![(E)-4-(Dimethylamino)-N-[[3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl]methyl]but-2-enamide](/img/structure/B2776230.png)

![N-{[(2,6-dimethylphenyl)carbamoyl]methyl}-2-(methylamino)acetamide hydrochloride](/img/structure/B2776239.png)

![4-((2-Methylbenzyl)thio)benzofuro[3,2-d]pyrimidine](/img/structure/B2776240.png)

![N-(2-fluorophenyl)-2-[(7-methyl-4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2776244.png)